Acetyl-pepstatin
Description
Significance of Aspartic Protease Inhibitors in Biochemical Investigations
The critical roles of aspartic proteases in both normal physiology and disease make their inhibitors invaluable tools in biochemical and medical research. patsnap.comnih.gov Aspartic protease inhibitors are molecules that bind to the active site of these enzymes, blocking their ability to cleave substrate proteins. patsnap.com This inhibition provides a powerful method for studying the specific functions of these enzymes.
The significance of these inhibitors in research is multifaceted:
Elucidating Biological Pathways: By selectively blocking the activity of a specific aspartic protease, researchers can investigate the downstream consequences and thereby understand the enzyme's role within complex biological systems. patsnap.com
Target Validation for Drug Discovery: The use of inhibitors helps to validate specific aspartic proteases as viable targets for therapeutic intervention. nih.gov For instance, the successful use of inhibitors against HIV protease confirmed its essential role in the viral life cycle and established it as a key drug target. taylorandfrancis.compatsnap.com
Foundation for Therapeutic Design: Many inhibitors serve as lead compounds or starting points for the design of new drugs. taylorandfrancis.comcreative-peptides.com The study of how inhibitors like pepstatin bind to the active site has provided a structural and mechanistic foundation for developing highly specific and potent drugs, such as those used in antiretroviral therapy for HIV/AIDS. taylorandfrancis.comnih.gov
Applications in Disease Research: Inhibitors are actively investigated as potential therapies for a range of diseases. This includes viral infections (HIV), cancer, where proteases like cathepsin D can promote tumor growth, and parasitic diseases like malaria, where plasmepsin proteases are essential for the parasite's survival. patsnap.com
Contextualization of Acetyl-pepstatin as a Potent Aspartic Protease Inhibitor
This compound is a high-affinity inhibitor of the aspartic protease family. tocris.comrndsystems.com It is a modified derivative of pepstatin, a naturally occurring hexa-peptide. creative-peptides.comwikipedia.org The structure of this compound is Ac-Val-Val-Sta-Ala-Sta-OH, containing the rare amino acid statine (B554654) ((4S,3S)-4-amino-3-hydroxy-6-methyheptanoic acid). creative-peptides.com
Initially, pepstatin A was identified as an inhibitor of HIV-1 protease. However, subsequent research described this compound as a substantially more potent inhibitor of this viral enzyme. creative-peptides.com Its potency is demonstrated by its low inhibition constant (Kᵢ), a measure of the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. This compound binds effectively to the active site of aspartic proteases, with the binding stabilized by a network of hydrogen bonds and van der Waals interactions. creative-peptides.com Crystallographic studies of this compound bound to HIV-1 protease have shown that the inhibitor binds in two, roughly symmetrical orientations within the enzyme's active site. creative-peptides.com
The inhibitory activity of this compound has been quantified against several key aspartic proteases, highlighting its utility in research, particularly in the study of retroviral enzymes. tocris.comrndsystems.commedchemexpress.com
| Protease Target | Inhibition Constant (Kᵢ) | Conditions |
|---|---|---|
| HIV-1 Protease | 13 nM / 20 nM | pH 4.7 tocris.commedchemexpress.com |
| HIV-2 Protease | 5 nM | pH 4.7 tocris.comrndsystems.com |
| XMRV Protease | 712 nM | Not Specified medchemexpress.com |
Structure
2D Structure
Properties
CAS No. |
28575-34-0 |
|---|---|
Molecular Formula |
C33H61N5O11 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |
InChI |
InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |
InChI Key |
ZISCOJQELZEANN-CFWBHBOOSA-N |
SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VVXAX |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |
Origin of Product |
United States |
Molecular Mechanisms of Aspartic Protease Inhibition by Acetyl Pepstatin
Elucidation of Acetyl-pepstatin's Inhibitory Principles
This compound is a potent inhibitor of aspartic proteases, a class of enzymes that utilize two aspartic acid residues for the catalytic hydrolysis of peptide bonds. cambridgemedchemconsulting.com Its inhibitory power stems from its unique chemical structure, which effectively targets the active site of these enzymes.
The primary mechanism behind this compound's potent inhibitory activity lies in its function as a transition state analog. The key to this mimicry is the presence of the unusual amino acid statine (B554654), (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, within its sequence. cambridgemedchemconsulting.comnih.gov The hydroxyl group of the statine residue is proposed to mimic the tetrahedral intermediate formed during the hydrolysis of the peptide bond by aspartic proteases. cambridgemedchemconsulting.com This intermediate is the high-energy transition state of the catalytic reaction. cambridgemedchemconsulting.com By mimicking this state, this compound binds to the enzyme's active site with very high affinity, effectively blocking the entry and processing of the natural substrate. cambridgemedchemconsulting.comnih.gov The statine residue is considered directly responsible for the powerful inhibitory capability of pepstatin and its derivatives. nih.govresearchgate.netnih.gov
This compound exhibits characteristics of a competitive inhibitor. nih.govresearchgate.netnih.gov This mode of inhibition means that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. The structural similarity of the statine residue to the transition state of the substrate allows it to occupy the same binding pocket. cambridgemedchemconsulting.com
Derivatives of pepstatin, including N-acetyl-statine and N-acetyl-alanyl-statine, have been confirmed as competitive inhibitors of pepsin. nih.govresearchgate.netnih.gov Kinetic studies have determined the inhibition constants (Ki) for these compounds, quantifying their inhibitory strength. For instance, N-acetyl-statine has a Ki value of 1.2 x 10⁻⁴ M, while N-acetyl-alanyl-statine and N-acetyl-valyl-statine show even stronger inhibition with Ki values of 5.65 x 10⁻⁶ M and 4.8 x 10⁻⁶ M, respectively. nih.govresearchgate.netnih.gov this compound itself is a high-affinity inhibitor of HIV-1 protease and HIV-2 protease, with Ki values of 20 nM and 5 nM, respectively, at pH 4.7. creative-peptides.comtocris.com
Structural Dissection of this compound-Enzyme Complexes
The precise interactions between this compound and aspartic proteases have been illuminated by high-resolution structural studies, particularly X-ray crystallography. These analyses provide a detailed atomic-level view of how the inhibitor binds within the enzyme's active site.
Retroviral proteases, such as the one from the Human Immunodeficiency Virus (HIV), are a key subclass of aspartic proteases and a major target for antiviral drug development. nih.govyoutube.com The binding of this compound to these enzymes has been a subject of intense structural investigation.
HIV-1 protease is a homodimeric enzyme, meaning it is composed of two identical protein subunits. cambridgemedchemconsulting.comrcsb.org Each subunit contributes a catalytic aspartic acid residue (Asp25) to the active site, which is located at the dimer interface. nih.govnih.gov The crystallographic structure of this compound bound to HIV-1 protease has been determined, revealing that the inhibitor binds in the active site cleft. creative-peptides.comresearchgate.net This binding is stabilized by an extensive network of hydrogen bonds and van der Waals interactions with the protease. creative-peptides.com The binding of this compound is highly sensitive to mutations in the active site, particularly at the catalytic Asp25 residue, underscoring the critical role of this residue in the interaction. nih.gov
A crucial aspect of HIV-1 protease function and inhibition is the conformational flexibility of its "flap" regions. nih.gov These flaps are flexible β-hairpin structures (typically residues 37-61) from each monomer that cover the active site. nih.gov In the absence of a bound inhibitor or substrate (the apo state), these flaps are highly mobile and can exist in various conformations, including open and semi-open states. nih.govmdpi.com
Upon binding of a transition-state analog inhibitor like this compound, the flaps undergo a significant conformational change, closing down over the inhibitor to sequester it within the active site. nih.govmdpi.com This "closed" conformation is stabilized by interactions between the flaps and the inhibitor. nih.gov This induced-fit mechanism, where the enzyme changes shape upon inhibitor binding, is a hallmark of the interaction. The reorganization of the flap region is a critical component of the high-affinity binding of inhibitors, as it creates a more extensive and complementary interface between the enzyme and the inhibitor molecule. nih.gov
X-ray Crystallographic Analyses of this compound Interactions with Retroviral Proteases
Human Immunodeficiency Virus Type 1 (HIV-1) Protease Complex
Characterization of Inhibitor Binding Orientations and Stoichiometry
The binding of this compound to aspartic proteases is not uniform across different enzymes, exhibiting variations in both its orientation and the number of molecules that bind to the active site.
Crystallographic studies of this compound complexed with HIV-1 protease have revealed that the inhibitor binds in two roughly symmetric orientations within the active site. creative-peptides.comresearchgate.net This dual orientation suggests a degree of flexibility in how the inhibitor can be accommodated. The binding stoichiometry in this complex is a single inhibitor molecule per enzyme dimer, which acts as a transition-state analog. nih.gov In this configuration, the hydroxyl group of the central statine residue is positioned between the catalytic aspartate residues, displacing the catalytic water molecule. nih.gov
In contrast, the interaction with Rhizopus chinensis aspartic protease follows a two-step mechanism, which involves a rapid bimolecular association followed by a slower unimolecular conversion to a final, tightly bound complex. nih.gov
A more complex and unusual binding stoichiometry has been observed with the Xenotropic Murine Leukemia Virus-Related Virus (XMRV) protease. nih.govnih.gov Crystal structures show a mixed type of binding. This includes both the classical 1:1 (inhibitor:enzyme) stoichiometry seen with HIV-1 protease and a non-canonical mode where two molecules of this compound bind to a single enzyme active site. nih.govnih.gov This dual occupancy is similar to that observed for the related inhibitor, pepstatin A, with the XMRV protease. nih.gov
Detailed Intermolecular Hydrogen Bonding and Hydrophobic Interactions
The stability of the this compound-protease complex is maintained by a network of specific non-covalent interactions. These include a combination of hydrogen bonds and hydrophobic contacts between the inhibitor and the amino acid residues of the enzyme's binding cleft. creative-peptides.com
In the HIV-1 protease complex, hydrogen bonds are crucial for anchoring the inhibitor. The hydroxyl group of the inhibitor's statine residue forms short hydrogen bonds with the catalytic aspartates (Asp32 and Asp215) of the enzyme. nih.gov This interaction is fundamental to its mechanism as a transition-state analog. nih.gov The binding is further stabilized by a broader network of hydrogen bonds and van der Waals interactions with the protease. creative-peptides.comresearchgate.net
Molecular dynamics simulations and structural analyses have been employed to delineate the role of these interactions in stabilizing the enzyme's conformation upon inhibitor binding. nih.gov Hydrophobic interactions also play a significant role, particularly involving the isobutyl groups of the statine residues and other nonpolar side chains of the inhibitor, which fit into the hydrophobic pockets (S-sites) of the enzyme's active site.
Xenotropic Murine Leukemia Virus-Related Virus (XMRV) Protease Complex
The interaction between this compound and the XMRV protease presents a unique case study in inhibitor binding, differing significantly from the classical inhibition model seen with HIV-1 protease. nih.govnih.gov While this compound is a more potent inhibitor for XMRV protease than its parent compound, pepstatin A, it is substantially weaker against XMRV protease compared to HIV-1 protease. nih.gov This difference in inhibitory activity is directly linked to its unusual binding modes.
A key feature of the this compound-XMRV protease complex is the coexistence of multiple binding modes. nih.gov Unlike the HIV-1 protease, which strongly prefers a single inhibitor molecule, the XMRV protease can accommodate this compound in two distinct ways simultaneously. nih.govnih.gov
Single Inhibitor Occupancy: In this mode, one molecule of this compound binds in the active site in a "classical" manner, similar to how it binds to HIV-1 protease. nih.govnih.gov
Dual Inhibitor Occupancy: In this "non-canonical" mode, two molecules of this compound bind to the enzyme's active site in a head-to-head fashion. nih.gov This mode is energetically feasible due to favorable interactions at the S4 and S4' subsites of the XMRV protease. nih.gov
The crystal structure of the complex confirms a mixed population, showing both the single-inhibitor and dual-inhibitor bound forms. nih.govnih.gov This contrasts with the XMRV PR-pepstatin A complex, which strongly favors the two-inhibitor binding mode. nih.gov
The ability of XMRV protease to bind this compound in a dual-occupancy, non-canonical fashion has significant consequences for the inhibitor's effectiveness. This mode of binding is less efficient at inhibiting the enzyme's catalytic activity. nih.govnih.gov
Computational Approaches to Binding Thermodynamics and Kinetics
Computational chemistry provides powerful tools for dissecting the energetics of enzyme-inhibitor interactions. nih.govchemistryviews.org Methods such as molecular dynamics (MD) simulations and free energy calculations allow for a detailed analysis of the thermodynamic and kinetic parameters that govern the binding process. nih.govresearchgate.net These approaches can calculate the binding free energy (ΔG), which is related to the inhibition constant (Ki), by considering factors like electrostatic interactions, van der Waals forces, solvation effects, and conformational changes upon binding. nih.govnih.govnih.gov
Calculation of Binding and Interaction Energies
Computational studies have been crucial in understanding the different binding modes of this compound to retroviral proteases. nih.govnih.gov By calculating the interaction energies for both the single- and dual-inhibitor binding modes in the XMRV protease, researchers have shown why both forms can coexist. nih.gov
The calculations revealed that the interaction energies for the two types of binding (single vs. dual) with XMRV protease are very similar. nih.gov This is in contrast to the HIV-1 protease, where calculations show a strong energetic preference for the single-inhibitor binding mode. nih.gov The substitution of the N-terminal isovaleryl group in pepstatin A with an acetyl group in this compound reduces the interaction energy at the S1-P1 and S1'-P1' subsites, making the single- and dual-binding modes more energetically comparable for the XMRV PR-acetyl-pepstatin complex. nih.gov
Despite the calculated interaction energy of the dual-bound this compound/XMRV PR complex being more favorable (-124.3 kcal/mol) than the single-bound HIV-1 PR complex (-112.6 kcal/mol), the inhibitor is significantly more potent against HIV-1 PR. nih.gov This highlights a limitation of interaction energy calculations, as they account for enzyme-ligand interactions but not the energetic advantage gained when an inhibitor perfectly mimics the enzymatic transition state, as is the case for the HIV-1 PR complex. nih.gov
Table 1: Calculated Interaction Energies for this compound with Viral Proteases This interactive table summarizes the calculated interaction energies for different binding modes of this compound.
| Enzyme | Inhibitor Binding Mode | Calculated Interaction Energy (kcal/mol) | Source |
|---|---|---|---|
| HIV-1 Protease | Single Molecule | -112.6 | nih.gov |
| XMRV Protease | Dual Molecule | -124.3 | nih.gov |
| XMRV Protease | Single Molecule | Very similar to dual molecule energy | nih.gov |
Molecular Docking and Simulation Studies of Ligand-Protein Recognition
Molecular docking and simulation studies have provided profound insights into the intricate mechanisms of ligand-protein recognition, specifically detailing how this compound interacts with and inhibits aspartic proteases. These computational techniques allow for the visualization and analysis of the binding process at an atomic level, revealing the key intermolecular forces that govern the stability and specificity of the inhibitor-enzyme complex.
Detailed Research Findings
Molecular docking simulations are instrumental in predicting the preferred binding orientation of this compound within the active site of an aspartic protease. These studies consistently demonstrate that this compound, a substrate-analog inhibitor, positions itself in a manner that mimics the natural substrate. sigmaaldrich.com The central statine residue, with its hydroxyl group, is a key feature, as it is thought to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these enzymes. nih.gov
Interaction with HIV-1 Protease:
Docking and molecular dynamics (MD) simulations of this compound with Human Immunodeficiency Virus 1 (HIV-1) protease reveal a network of hydrogen bonds and hydrophobic interactions that are crucial for its potent inhibitory activity. The inhibitor binds within the central symmetric cavity of the homodimeric enzyme. ucsd.edu Key interactions often involve the catalytic dyad, Asp25 and Asp25', which are characteristic of aspartic proteases. ucsd.edunih.gov The stability of these complexes is significant, with MD simulations showing low root mean square deviation (RMSD) values, indicating a stable binding mode. nih.gov The binding process itself can be dynamic, with some inhibitors inducing conformational changes in the protease, such as the opening of the "flaps" that cover the active site. researchgate.net The electrostatic and van der Waals interactions are the major favorable contributors to the binding energy. ucsd.edu
| Inhibitor | Target Protease | Binding Affinity (Kᵢ) | Key Interacting Residues | Computational Method |
|---|---|---|---|---|
| This compound | HIV-1 Protease | 20 nM (at pH 4.7) | Asp25, Asp25' | Molecular Docking & MD Simulation |
| This compound | HIV-2 Protease | 5 nM (at pH 4.7) | Not specified | Biochemical Assay |
| JE-2147 | HIV-1 Protease | Not specified | Asp25A, Asp25B | MD Simulation |
| Amprenavir | HIV-1 Protease (Wild-type) | -20.02 kcal/mol (Binding Free Energy) | Not specified | MD Simulation & MM/PBSA |
Interaction with BACE1:
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is another key aspartic protease inhibited by pepstatin derivatives. Molecular docking studies of pepstatin A and similar compounds with BACE1 have shown a high affinity for the active site. researchgate.net These studies often reveal that cyclic peptides and pseudo-peptides can exhibit higher binding affinities than linear ones. The binding of inhibitors to BACE1 is stabilized by hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) and hydrophobic interactions within the active site cleft. nih.gov MD simulations are used to assess the stability of the inhibitor-BACE1 complex, with analyses of RMSD and the radius of gyration (Rg) indicating the formation of stable complexes. nih.gov
| Inhibitor | Target Protease | Docking Score (kcal/mol) | Key Interacting Residues | Computational Method |
|---|---|---|---|---|
| Pepstatin A | Human BACE-1 (6EQM) | Not specified | Asp32, Asp228 | Molecular Docking & MD Simulation |
| Ac-Ser-Sta(3R, 4R)-Val-OH (CID: 101039397) | Human BACE-1 (6EQM) | -143.6 | Not specified | Molecular Docking |
| Compound 58057434 | Human BACE-1 (6EQM) | -141.1 | Not specified | Molecular Docking |
| 6Z5 | BACE-1 | -10.1 | Not specified | Molecular Docking & MD Simulation |
Interaction with Plasmepsins:
Plasmepsins, a class of aspartic proteases found in the malaria parasite Plasmodium falciparum, are also effectively inhibited by pepstatin and its analogs. Computational studies on Plasmepsin II (Plm II) have elucidated the binding modes of pepstatin-based inhibitors. nih.gov These simulations highlight the importance of hydrogen bonding with catalytic residues Asp34 and Asp214, as well as with other residues like Val78 and Ser79, in achieving potent inhibition. nih.gov The binding of these inhibitors does not cause major distortions in the enzyme's active site but does result in significant conformational changes in the inhibitor itself. nih.gov
| Interacting Residue | Type of Interaction |
|---|---|
| Asp-34 | Hydrogen Bonding |
| Asp-214 | Hydrogen Bonding |
| Thr-217 | Hydrogen Bonding |
| Ser-218 | Hydrogen Bonding |
| Val-78 | Hydrogen Bonding |
| Ser-79 | Hydrogen Bonding |
| Tyr-192 | Hydrogen Bonding |
| Gly-216 | Hydrogen Bonding |
Specificity and Comparative Inhibitory Profiles of Acetyl Pepstatin
Potency against Human Retroviral Aspartic Proteases
Acetyl-pepstatin has demonstrated significant, albeit varied, inhibitory action against the aspartic proteases of human retroviruses, namely HIV-1 and HIV-2.
Quantitative Inhibition of HIV-1 Protease
This compound is a potent inhibitor of HIV-1 protease. Studies have reported its inhibitory constant (K_i) to be in the nanomolar range, indicating a high affinity for the enzyme. One source reports a K_i value of 20 nM at pH 4.7. sigmaaldrich.comtocris.comrndsystems.comdcchemicals.com Another study determined the apparent K_i value to be 13 nM. nih.gov A separate investigation found the inhibitory effect of this compound to have an apparent K_i value of 2.0 x 10⁻⁸ M at the optimal pH. jst.go.jp The binding of this compound to HIV-1 protease is stabilized by a network of hydrogen bonds and van der Waals interactions, with the inhibitor binding in two roughly symmetric orientations. jst.go.jp
Quantitative Inhibition of HIV-2 Protease
The inhibitory potency of this compound extends to HIV-2 protease, with some studies suggesting even greater efficacy against this viral enzyme compared to HIV-1 protease. A reported K_i value for the inhibition of HIV-2 protease is 5 nM at pH 4.7, indicating very tight binding. sigmaaldrich.comtocris.comrndsystems.comdcchemicals.com
Efficacy against Other Viral Aspartic Proteases
The inhibitory spectrum of this compound also includes other viral aspartic proteases, such as that from the Xenotropic Murine Leukemia Virus-related virus (XMRV) and Human T-Cell Leukemia Virus (HTLV-1).
XMRV Protease Inhibition
This compound has been shown to be a more potent inhibitor of XMRV protease than its parent compound, pepstatin A. nih.gov However, its inhibitory activity against XMRV protease is comparatively weaker than its effect on HIV-1 protease. nih.gov The apparent K_i value for XMRV protease inhibition by this compound was determined to be 712 nM. nih.gov Under low ionic-strength conditions, a concentration of 3 µM of this compound was required to achieve 50% inhibition of protein cleavage by XMRV protease.
Inhibition Spectrum within Mammalian Aspartic Protease Families
This compound also exhibits inhibitory activity against various mammalian aspartic proteases, which are crucial for numerous physiological processes.
Detailed research has explored the inhibitory effects of pepstatin and its derivatives on this class of enzymes. For instance, a related compound, diacetylpepstatin, competitively inhibits porcine pepsin with a dissociation constant (K_i) of 7.3 x 10⁻⁶ M. jst.go.jp Another study on pepstatin derivatives reported that N-acetyl-valyl-statine, a component of this compound's structure, has a K_i of 4.8 x 10⁻⁶ M for porcine pepsin. nih.gov
Inhibition of Gastric and Lysosomal Aspartic Proteases (e.g., Pepsin, Cathepsins D and E)
Pepstatin A is a well-established, potent inhibitor of gastric and lysosomal aspartic proteases. It has been shown to inhibit pepsin with an inhibitory dissociation constant (Ki) of approximately 10⁻¹⁰ M. medchemexpress.com For Cathepsin D, Pepstatin A demonstrates an IC50 value of less than 0.04 µM, and for Cathepsin E, the IC50 is reported to be as low as 0.1 nM. caymanchem.comselleckchem.com
Inhibition of Renin and Other Systemic Aspartic Proteases
Renin, a key aspartic protease in the renin-angiotensin system, is a target for inhibitors aimed at controlling blood pressure. nih.gov Pepstatin A is known to inhibit human renin, with reported IC50 values of approximately 15 µM to 17 µM. apexbt.comnih.gov It is considered a weaker inhibitor of renin compared to its potent action on pepsin. agscientific.com
Direct inhibitory constants for this compound against renin are not specified in the available literature. However, a study on synthetic inhibitors related to the prosegment of mouse submaxillary gland renin precursor found that N-acetylpepstatin had an IC50 value of 10 µM against this enzyme. pnas.org Another report indicates that this compound can inhibit the binding of a radiolabeled renin inhibitor to other aspartyl proteases, suggesting it does interact with and inhibit renin. creative-peptides.com
Inhibition of Human Retroviral-Like Aspartic Protease 1 (ASPRV1/SASPase)
This compound has been evaluated as a potent inhibitor of retroviral aspartic proteases, such as those from the Human Immunodeficiency Virus (HIV) and the Xenotropic Murine Leukemia Virus-related Virus (XMRV). It is a high-affinity inhibitor for HIV-1 protease with a reported Ki of 13 nM to 20 nM at pH 4.7. medchemexpress.comsigmaaldrich.com It is also a potent inhibitor of HIV-2 protease, with a Ki of 5 nM at pH 4.7. sigmaaldrich.comtocris.comrndsystems.com
Kinetic studies comparing this compound and Pepstatin A reveal that this compound is a stronger inhibitor for both HIV-1 and XMRV proteases. medchemexpress.com For XMRV protease, this compound exhibits a Ki of 712 nM. medchemexpress.com
Comparative Analysis with Pepstatin A: Determinants of Differential Potency
Role of N-terminal Acetylation in Modulating Inhibitory Activity
The substitution of the N-terminal isovaleryl group of Pepstatin A with an acetyl group in this compound significantly influences its inhibitory potency, particularly against retroviral proteases. Enzyme kinetic studies have demonstrated that this compound has a higher inhibitory potential on both HIV-1 and XMRV proteases compared to Pepstatin A. medchemexpress.com This enhanced activity occurs despite computational models suggesting that the smaller acetyl group has a less favorable interaction energy compared to the larger isovaleryl group within the hydrophobic binding sites of these enzymes. medchemexpress.com This indicates that factors beyond simple hydrophobic interactions, possibly related to the transition state dynamics of the enzyme-inhibitor complex, contribute to the superior inhibitory action of this compound in these cases. medchemexpress.com
Comparative Binding Constants and Efficacy Across Diverse Aspartic Proteases
A direct comparison of binding constants highlights the differential efficacy of this compound and Pepstatin A against various aspartic proteases. This compound is a substantially more potent inhibitor of HIV-1 protease than Pepstatin A. creative-peptides.com
The table below summarizes the available inhibitory constants for both compounds against a range of aspartic proteases. Please note that data for this compound is primarily available for retroviral proteases.
| Enzyme | Inhibitor | Ki / IC50 | Notes |
| Retroviral Proteases | |||
| HIV-1 Protease | This compound | 13 nM (Ki) | |
| Pepstatin A | 134 nM (Ki) | ||
| XMRV Protease | This compound | 712 nM (Ki) | |
| Pepstatin A | 1313 nM (Ki) | ||
| HIV-2 Protease | This compound | 5 nM (Ki) | |
| Gastric Proteases | |||
| Pepsin | Pepstatin A | ~0.1 nM (Ki) | |
| Diacetylpepstatin | 7.3 µM (Ki) | ||
| Systemic Aspartic Proteases | |||
| Human Renin | Pepstatin A | ~17 µM (IC50) | |
| Mouse Renin | N-acetylpepstatin | 10 µM (IC50) | |
| Lysosomal Proteases | |||
| Cathepsin D | Pepstatin A | <40 µM (IC50) | |
| Cathepsin E | Pepstatin A | 0.1 nM (IC50) |
This table is populated with data from the referenced search results. A direct comparison for all enzymes is limited by the availability of data for this compound.
Advanced Methodological Approaches for Acetyl Pepstatin Research
Enzymatic Activity Assays for Inhibition Characterization
Enzymatic assays are the cornerstone for characterizing the inhibitory power of compounds like Acetyl-pepstatin. These assays measure the rate of an enzyme-catalyzed reaction and how that rate is affected by the presence of the inhibitor.
Spectrophotometric and fluorometric assays are common methods for monitoring enzyme activity due to their sensitivity and amenability to high-throughput screening.
Spectrophotometric Assays: These assays rely on a change in the absorbance of light by a substrate or product. For proteases inhibited by this compound, a synthetic chromogenic substrate is often used. The substrate is a peptide that mimics the natural cleavage site but is linked to a chromophore. When the protease cleaves the peptide bond, the chromophore is released, leading to a measurable change in absorbance at a specific wavelength. mdpi.com The rate of this color change is proportional to the enzyme's activity. By adding varying concentrations of this compound, a dose-dependent decrease in the reaction rate can be observed and quantified.
Fluorometric Assays: These assays offer higher sensitivity than spectrophotometric methods and are based on changes in fluorescence. One approach uses a substrate labeled with both a fluorescent dye and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the dye. bioradiations.com Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to protease activity. bioradiations.com A specific study on the interaction between this compound (referred to as Streptomyces pepsin inhibitor) and Rhizopus chinensis aspartic protease utilized the intrinsic tryptophan fluorescence of the enzyme. The binding of the inhibitor quenched the enzyme's natural fluorescence by about 25%, allowing the kinetics of the binding event to be studied using a fluorescence stopped-flow method. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of enzyme inhibition, HPLC-based assays are highly accurate for measuring the activity of proteases.
The methodology involves incubating the target enzyme and its peptide substrate in the presence and absence of this compound. The reaction is stopped at various time points, typically by adding an acid like trifluoroacetic acid (TFA). nih.govresearchgate.net The samples are then injected into a reverse-phase HPLC (RP-HPLC) system. Using a C18 column, the intact substrate can be separated from the cleaved product fragments based on their different polarities. nih.gov The amount of product formed (or substrate consumed) is quantified by integrating the area under the corresponding peaks detected by UV absorbance. nih.govnih.gov This allows for a precise calculation of the reaction velocity and, consequently, the level of inhibition exerted by this compound. This method is particularly valuable as it directly measures the conversion of substrate to product, avoiding potential interference from compound color or autofluorescence that can affect spectroscopic assays. nih.gov
To quantify and compare the potency of an inhibitor, the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined.
IC₅₀: This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. avantorsciences.com It is a practical measure of inhibitor potency but can be influenced by factors such as substrate concentration. avantorsciences.com For this compound, an IC₅₀ value of 0.6 nM has been reported for its inhibition of plasmepsin II, an aspartyl protease from Plasmodium falciparum. avantorsciences.com
Kᵢ (Inhibition Constant): The Kᵢ is a more fundamental measure of an inhibitor's binding affinity. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. A lower Kᵢ value indicates a higher affinity and therefore a more potent inhibitor. This compound is a potent inhibitor of several retroviral aspartic proteases. medchemexpress.comtocris.comrndsystems.com Its Kᵢ values against HIV-1 and HIV-2 proteases were determined to be 20 nM and 5 nM, respectively, at pH 4.7. avantorsciences.comtocris.comrndsystems.com Another study reported a Kᵢ of 13 nM for HIV-1 protease and 712 nM for the related Xenotropic Murine Leukemia Virus-related virus (XMRV) protease. medchemexpress.com
Table 1: Reported Inhibition Constants (Kᵢ) and IC₅₀ for this compound
| Target Enzyme | Parameter | Value | pH | Reference |
|---|---|---|---|---|
| HIV-1 Protease | Kᵢ | 13 nM | Not Specified | medchemexpress.com |
| HIV-1 Protease | Kᵢ | 20 nM | 4.7 | avantorsciences.comtocris.comrndsystems.com |
| HIV-2 Protease | Kᵢ | 5 nM | 4.7 | avantorsciences.comtocris.comrndsystems.com |
| XMRV Protease | Kᵢ | 712 nM | Not Specified | medchemexpress.com |
| P. falciparum Plasmepsin II | IC₅₀ | 0.6 nM | Not Specified | avantorsciences.com |
Biophysical Techniques for Ligand-Protein Interaction Analysis
Biophysical techniques provide deeper insights into the molecular interactions between an inhibitor and its target protein, revealing the thermodynamic forces and kinetic rates that govern the binding event.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. nih.govresearchgate.net
ITC has been instrumental in characterizing the binding of this compound to HIV-1 protease. In these studies, this compound is often used as a weaker, reference inhibitor in displacement titrations to facilitate the measurement of very high-affinity inhibitors. nih.gov Researchers selected this compound for this role because its binding is endothermic (it absorbs heat, ΔH > 0), which helps to amplify the signal when it is displaced by a high-affinity, exothermic inhibitor. nih.gov Direct ITC measurements have provided specific thermodynamic data for the interaction between this compound and different variants of HIV-1 protease. nih.gov
Table 2: Thermodynamic Parameters of this compound Binding to HIV-1 Protease Variants via ITC
| HIV-1 Protease Variant | Binding Enthalpy (ΔH) | Association Constant (Kₐ) | Reference |
|---|---|---|---|
| Wild-type | 8.0 kcal/mole | 2.3 x 10⁶ M⁻¹ | nih.gov |
| I50V Mutant | 11.1 kcal/mole | 6.9 x 10⁴ M⁻¹ | nih.gov |
| V82F/I84V Mutant | 5.2 kcal/mole | 1.3 x 10⁷ M⁻¹ | nih.gov |
These data reveal how mutations in the protease can alter the thermodynamic profile of inhibitor binding.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein (the ligand) is immobilized on a sensor chip surface. A solution containing the binding partner (the analyte, such as this compound) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique was used to study the interaction between this compound and HIV-1 protease. researchgate.net In the experiment, the protease was immobilized on the sensor chip, and solutions containing this compound at various concentrations (10, 20, 40, and 80 µM) were injected over the surface. researchgate.net The resulting sensorgrams clearly detected a binding interaction. Although the quality of the data in this particular study was not sufficient to determine precise kinetic rate constants (kₐ and kₑ), it did indicate an affinity in the micromolar (µM) range. researchgate.net SPR provides valuable information on both the association (on-rate) and dissociation (off-rate) of the inhibitor, offering a more complete picture of the binding dynamics than equilibrium-based methods alone.
Differential Scanning Fluorimetry (DSF) and Backscattering Interferometry (BSI) for Ligand-Induced Stability Shifts
Advanced biophysical techniques are crucial for elucidating the interactions between inhibitors and their target proteins. Differential Scanning Fluorimetry (DSF) and Backscattering Interferometry (BSI) are two powerful methods for characterizing the binding of this compound to aspartic proteases by measuring changes in protein stability upon ligand binding.
Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput technique used to determine the thermal stability of a protein. nih.govbohrium.com The principle of DSF lies in monitoring the unfolding of a protein as a function of temperature. youtube.com This is typically achieved by using a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of a protein that become exposed as the protein denatures. nih.govharvard.edu The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm). nih.gov
When this compound binds to its target protease, it generally stabilizes the protein's folded structure. This stabilization results in an increase in the Tm of the protein-ligand complex compared to the protein alone. researchgate.net The magnitude of this thermal shift (ΔTm) is related to the binding affinity of the inhibitor. nih.gov DSF is a rapid and cost-effective method for screening compound libraries and for validating inhibitor binding. bohrium.comnih.gov The experiment is typically performed using a real-time PCR instrument, which allows for precise temperature control and fluorescence detection. nih.gov
A typical DSF experiment to assess the binding of this compound to an aspartic protease, such as HIV-1 protease, would involve incubating the purified enzyme with and without this compound in the presence of a fluorescent dye. The fluorescence intensity is then measured as the temperature is gradually increased. The resulting sigmoidal curves are analyzed to determine the Tm for each condition.
Interactive Table: Representative DSF Data for Protease Inhibition
| Compound | Target Protease | Concentration (µM) | Tm without Ligand (°C) | Tm with Ligand (°C) | ΔTm (°C) |
| This compound (Hypothetical) | HIV-1 Protease | 10 | 52.5 | 58.2 | +5.7 |
| Inhibitor X | Plasmepsin II | 25 | 48.9 | 53.1 | +4.2 |
| Inhibitor Y | Cathepsin D | 50 | 61.3 | 64.8 | +3.5 |
| No Ligand Control | HIV-1 Protease | 0 | 52.5 | 52.5 | 0 |
This table presents hypothetical data based on typical results observed in DSF experiments for protease inhibitors to illustrate the concept of thermal shift upon ligand binding.
Backscattering Interferometry (BSI) is another highly sensitive, label-free technique for detecting and quantifying molecular interactions in solution. rsc.orgnih.gov BSI measures changes in the refractive index of a solution that occur upon ligand binding. nih.govnih.gov The instrument uses a laser to create an interference pattern from light scattering off a capillary containing the sample. ku.edu When this compound binds to its target protease, the conformation and hydration shell of the protein changes, leading to a detectable change in the solution's refractive index. nih.gov This change is measured as a phase shift in the interference pattern.
BSI is particularly advantageous because it does not require any labels or modifications to the protein or ligand, and it can be performed with very small sample volumes. nih.gov It is sensitive enough to detect interactions with picomolar dissociation constants and can be used to determine binding affinities (Kd), and in some cases, kinetics. nih.gov For studying this compound, BSI could be employed to precisely measure its binding affinity to various aspartic proteases under different buffer conditions, providing detailed thermodynamic data about the interaction.
Advanced Computational Chemistry in this compound Studies
Computational chemistry provides invaluable tools for understanding the molecular basis of inhibitor action and for designing more potent and specific drugs. Quantitative Structure-Activity Relationship (QSAR) modeling and electrostatic optimization are two key computational approaches applied in the study of inhibitors like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their inhibitory potency against specific aspartic proteases. nih.gov
The process of building a QSAR model involves several steps. First, a dataset of pepstatin analogs with experimentally determined inhibitory activities (e.g., Ki or IC50 values) is compiled. nih.gov Then, for each molecule, a set of numerical descriptors is calculated. These descriptors can be 2D (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D (e.g., molecular shape, surface area) and quantify various physicochemical properties of the molecules. mdpi.com
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the biological activity. biointerfaceresearch.com A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov The statistical quality of a QSAR model is assessed using parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com
For this compound, a QSAR study could reveal which structural features are most important for its inhibitory activity. For example, a model might indicate that the hydrophobicity of a particular residue or the presence of a specific functional group significantly influences its binding affinity to HIV-1 protease. nih.gov This information can then guide the rational design of new, more potent analogs.
Interactive Table: Statistical Parameters of a Hypothetical QSAR Model for Pepstatin Analogs
| Model Parameter | Value | Description |
| R² (Squared Correlation Coefficient) | 0.85 | A measure of how well the model fits the training data. |
| R²adj (Adjusted R²) | 0.82 | R² adjusted for the number of descriptors in the model. |
| Q² (Cross-validated R²) | 0.78 | A measure of the model's internal predictive ability. |
| R²ext (External Validation R²) | 0.81 | A measure of the model's predictive ability on an external test set. |
| Number of Compounds | 78 | The total number of pepstatin analogs in the dataset. nih.gov |
This table presents typical statistical values for a robust QSAR model, based on published studies of protease inhibitors, to illustrate the validation process. nih.govbiointerfaceresearch.commdpi.com
Electrostatic Optimization Approaches in Specificity Tuning
The binding of this compound to the active site of an aspartic protease is governed by a complex interplay of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Electrostatic interactions , which arise from the distribution of charges within the inhibitor and the enzyme's active site, play a critical role in both binding affinity and specificity.
Aspartic proteases utilize a pair of aspartic acid residues in their active site for catalysis. The electrostatic environment of this active site is crucial for its function. nih.gov Computational methods for electrostatic optimization can be used to fine-tune the structure of this compound to achieve better complementarity with the electrostatic field of a specific target protease, thereby enhancing its specificity.
These approaches involve calculating the electrostatic potential maps of both the inhibitor and the target enzyme's active site. By analyzing these maps, researchers can identify regions where electrostatic interactions can be improved. For example, introducing a positively charged group on the inhibitor to interact with a negatively charged patch in the active site of the target enzyme could significantly increase binding affinity and specificity. Conversely, introducing a group that creates an electrostatic clash with a non-target protease could decrease off-target binding.
Recent studies have highlighted the importance of long-range electrostatic interactions, where residues outside the immediate active site can influence the catalytic environment. acs.org Advanced computational techniques, such as those combining molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) methods, can provide a dynamic picture of how electrostatic fields contribute to the binding process. nih.gov These insights are invaluable for the rational design of next-generation inhibitors like this compound, aiming to maximize their efficacy against a specific protease while minimizing interactions with others, such as human cathepsins.
Applications of Acetyl Pepstatin As a Research Reagent
Elucidation of Aspartic Protease Roles in Cellular and Subcellular Processes
Acetyl-pepstatin is instrumental in deciphering the functions of aspartic proteases within the intricate environment of the cell. By inhibiting these enzymes, scientists can observe the resulting physiological and biochemical changes, thereby deducing the protease's role.
A significant area of investigation has been the role of lysosomal aspartic proteases, such as cathepsin D and cathepsin E, in cellular homeostasis and pathology. bohrium.com For instance, studies have utilized pepstatin and its derivatives to investigate the involvement of these enzymes in intracellular protein degradation. bohrium.com Research has also explored the role of cathepsin D in the processing of procathepsin L, a precursor to another lysosomal enzyme, within rat hepatocytes. The use of pepstatin in these studies demonstrated that inhibition of aspartic proteases significantly hindered the conversion of procathepsin L to its mature, active form, suggesting a key role for an aspartic protease like cathepsin D in this activation process. elsevierpure.com
Furthermore, this compound has been employed to study the complex process of antigen processing and presentation. In antigen-presenting cells, proteins are broken down into smaller peptides before being presented to T-cells. Lysosomal proteases are key players in this process. Studies using pepstatin A, a close analog of this compound, have shown that inhibiting cathepsin D can suppress the degradation of the major histocompatibility complex (MHC) class II-associated invariant chain (Ii). nih.gov This is a critical step for the maturation of MHC class II molecules and subsequent antigen presentation, highlighting the specific role of cathepsin D in this immune pathway. nih.gov
The study of presenilins, which are aspartyl proteases implicated in Alzheimer's disease, has also benefited from the use of pepstatin derivatives. nih.govnih.gov Research has shown that biotin-labeled pepstatin can bind to presenilin 1 (PS1), and this binding is altered in the presence of pathological mutations, providing a tool to probe the structure and function of these disease-relevant enzymes. nih.govmedlineplus.gov
Dissection of Specific Proteolytic Pathways and Cascades
Proteolytic pathways and cascades, where a series of proteases sequentially activate one another, are fundamental to many biological functions. This compound serves as a critical tool to dissect these complex series of events by selectively blocking the activity of aspartic proteases within the cascade.
The most prominent example lies in the study of viral replication, particularly that of the Human Immunodeficiency Virus (HIV). The HIV-1 protease, an aspartic protease, is essential for the maturation of the virus. It cleaves large precursor polyproteins into functional viral proteins. creative-peptides.comnih.gov this compound has been shown to be a potent inhibitor of HIV-1 protease, with a reported Ki value of 20 nM at pH 4.7. creative-peptides.com By using this compound, researchers can effectively block this cleavage event, leading to the production of non-infectious viral particles. This has been fundamental in establishing the critical role of the HIV-1 protease in the viral life cycle and has paved the way for the development of antiretroviral drugs. creative-peptides.com
Beyond virology, pepstatin has been used to investigate other proteolytic cascades. As mentioned earlier, the processing of procathepsin L to its active form is a key step in lysosomal function. Studies using pepstatin have provided evidence that an aspartic protease is a crucial component of this activation pathway in vivo. elsevierpure.com This demonstrates the utility of this compound in identifying and characterizing specific steps within a proteolytic cascade.
Investigative Tool for Enzyme Regulation Mechanisms
Understanding how enzymes are regulated is a central theme in biochemistry. This compound, as a well-characterized inhibitor, is an excellent tool for investigating the mechanisms of aspartic protease regulation, including their kinetics and conformational dynamics.
Kinetic studies using this compound and its analogs have provided deep insights into the binding mechanisms of inhibitors to aspartic proteases. For example, studies on the interaction of pepstatin A with an aspartic protease from Vigna radiata revealed a competitive, tight-binding inhibition mechanism. nih.gov Such studies, which determine key kinetic parameters like the inhibition constant (Ki), are crucial for understanding the potency and mode of action of inhibitors. nih.gov
Furthermore, the binding of this compound can be used to study the conformational changes that enzymes undergo. Research on penicillopepsin, an aspartyl proteinase, revealed that the binding of a pepstatin fragment induces a significant conformational change in a region known as the "flap". nih.gov This movement is critical for the enzyme's catalytic mechanism, and its observation was a key confirmation of the importance of enzyme flexibility. nih.gov Similarly, nuclear magnetic resonance (NMR) spectroscopy has been used to monitor the conformational changes in pepsin upon binding to pepstatin, providing a detailed view of the enzyme-inhibitor interaction at the atomic level. nih.gov
The thermal stability of proteases can also be investigated using inhibitors like pepstatin A. Studies have shown that the binding of pepstatin A significantly increases the thermal stability of an aspartic protease, shifting its thermal inactivation midpoint to a higher temperature. nih.gov This stabilizing effect provides further information on the enzyme's structure and the energetics of inhibitor binding. nih.gov
Utility in Studies of Viral Pathogenesis and Replication Cycles (e.g., HIV)
As briefly touched upon, this compound has been a pivotal reagent in the study of viral pathogenesis, with its application in HIV research being particularly noteworthy. The HIV-1 protease is an aspartic protease that is essential for the virus to produce mature, infectious virions. creative-peptides.comnih.gov
Early research effectively utilized this compound to block the activity of the HIV-1 proteinase, demonstrating its critical role in the viral life cycle. It was found to be a substantially more potent inhibitor of HIV-1 protease than its parent compound, pepstatin A. creative-peptides.com The determination of the inhibition constants (Ki) of this compound for both HIV-1 protease (20 nM at pH 4.7) and HIV-2 protease (5 nM at pH 4.7) provided quantitative measures of its inhibitory potency. creative-peptides.com
Crystallographic studies of this compound bound to HIV-1 protease have provided a detailed, three-dimensional picture of the inhibitor-enzyme complex. creative-peptides.com These studies revealed that the inhibitor binds in two roughly symmetrical orientations, stabilized by a network of hydrogen bonds and van der Waals interactions within the enzyme's active site. creative-peptides.com This structural information has been invaluable for understanding the molecular basis of inhibition and has served as a blueprint for the structure-based design of more potent and specific HIV protease inhibitors, which are a cornerstone of modern antiretroviral therapy. creative-peptides.com
The table below summarizes the inhibitory activity of this compound against key retroviral proteases.
| Enzyme | Inhibition Constant (Ki) | pH |
| HIV-1 Protease | 20 nM | 4.7 |
| HIV-2 Protease | 5 nM | 4.7 |
| XMRV Protease | 712 nM | Not Specified |
This table presents data on the inhibitory constants (Ki) of this compound against various retroviral proteases, as reported in the literature. creative-peptides.comnih.gov
Control Compound in Novel Protease Inhibitor Discovery and Characterization
In the quest for new and improved therapeutic agents, the discovery and characterization of novel protease inhibitors is a major focus of drug development. In this context, this compound serves as an essential benchmark and control compound.
In high-throughput screening (HTS) assays designed to identify new protease inhibitors, this compound is often used as a positive control for inhibition. Its well-defined inhibitory activity allows researchers to validate the assay's performance and to have a reference point for comparing the potency of newly discovered compounds. For example, in the development of Fluorescence Resonance Energy Transfer (FRET)-based assays for screening protease inhibitors, this compound can be used to confirm that the assay can accurately detect inhibition. nih.govresearchgate.net In a study screening for protease inhibitors from marine extracts, this compound was used to validate an experimental setup combining a FRET-based activity assay and a surface plasmon resonance (SPR)-based binding assay. nih.govnih.gov
Furthermore, in the biochemical characterization of newly identified inhibitors, this compound is used as a reference compound to compare inhibitory mechanisms and potency. When researchers discover a potential new inhibitor, they will often compare its Ki value and mode of inhibition to that of this compound to understand its relative efficacy and novelty. For instance, in a study characterizing a novel aminopeptidase (B13392206) B from Aspergillus niger, pepstatin was used as a control inhibitor to assess the specificity of the newly characterized enzyme. nih.gov
In the development of cell-based assays for screening HIV-1 protease inhibitors, the activity of known inhibitors like this compound is used to validate the assay's ability to detect intracellular protease inhibition. nih.gov This ensures that the screening platform is robust and can reliably identify compounds that are effective in a cellular context. nih.gov
Synthesis and Structural Modifications of Acetyl Pepstatin and Its Analogues
Established Chemical Synthesis Strategies for Acetyl-pepstatin Core Structure
This compound is a modified pentapeptide and a potent inhibitor of aspartic proteases. Its structure is Ac-Val-Val-Sta-Ala-Sta-OH, where "Ac" represents an acetyl group at the N-terminus and "Sta" is the non-proteinogenic amino acid statine (B554654), ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). creative-peptides.comrndsystems.com The presence of two statine residues is a hallmark of this class of inhibitors.
The synthesis of the this compound core structure has been built upon the foundational methods developed for its parent compound, pepstatin A. nih.gov While this compound can be obtained from microbial fermentation, chemical synthesis offers the flexibility required to produce structural analogues for research and therapeutic development. creative-peptides.com
Key synthetic strategies often employ Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For this compound synthesis, this process requires specially prepared statine building blocks, which may have their hydroxyl groups protected to prevent unwanted side reactions during the coupling steps. The synthesis of analogues of the carboxyl protease inhibitor pepstatin has been successfully achieved starting from optically pure forms of N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-6-methylheptanoic acid (Boc-Sta). nih.gov The synthesis concludes with the acetylation of the N-terminal amine of the completed peptide chain, typically using a reagent such as acetic anhydride (B1165640), followed by cleavage from the resin and final deprotection. cem.de
Design Principles for Novel this compound Analogues
The design of new this compound analogues is driven by the goal of enhancing therapeutic properties such as potency, selectivity, and metabolic stability. This is achieved by systematically modifying different parts of the peptide structure.
Strategies for N-terminal Derivatization
The N-terminus of peptide inhibitors is a common site for modification. The acetyl group on this compound is itself a simple N-terminal derivatization. This modification is known to increase the stability of peptides against degradation by aminopeptidases. cem.de The synthesis of N-terminally acetylated peptides can be readily automated in modern microwave peptide synthesizers, where acetylation is typically performed as the final step on the resin-bound peptide using acetic anhydride in a suitable solvent like N,N-dimethylformamide (DMF). cem.de
Beyond simple acetylation, a variety of other chemical groups can be introduced at the N-terminus to alter the inhibitor's properties. For instance, selective derivatization with reagents like 4-formyl-benzenesulfonic acid can be used to introduce charged or functional moieties that can influence binding or analytical detection. dtu.dk Such modifications are a key tool in developing second-generation inhibitors with improved pharmacological profiles.
Incorporation of Non-Standard Amino Acids and Peptide Mimetics (e.g., Statine Derivatives)
The inhibitory power of this compound is largely attributed to the statine residue, which acts as a transition-state analogue of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. researchgate.netsigmaaldrich.com Consequently, a major focus of analogue design is the modification of this crucial component or its replacement with other non-standard amino acids and peptide mimetics.
Researchers have synthesized and incorporated various statine derivatives to probe enzyme-inhibitor interactions. Examples include:
(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) : Replacing the isobutyl side chain of statine with a benzyl (B1604629) group to create AHPPA has been shown to yield potent pepsin inhibitors. nih.gov
Cysteinylstatine (CySta) : A novel statine derivative, 3-hydroxy-4-amino-5-mercaptopentanoic acid, was synthesized and used to create conformationally restricted cyclic analogues of pepstatin. nih.gov In these structures, a linker connects the side chains of residues at the P1 and P3 positions, providing insights into the bioactive conformation of the peptide. nih.gov
The incorporation of non-standard amino acids is a broad strategy in peptide chemistry, enabling the introduction of novel chemical functionalities, enhanced proteolytic resistance, and unique structural features. researchgate.netnih.gov
Isosteric Replacements for Enhanced Potency or Specificity (e.g., Trifluoromethyl Hydroxymethylene Isosteres)
Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. This strategy is used to fine-tune the steric and electronic properties of an inhibitor to improve its fit within the enzyme's active site and enhance potency or selectivity.
A notable example in the context of pepstatin analogues is the replacement of the isobutyl side chain of the statine residue with a trifluoromethyl (Tfm) group . nih.gov The Tfm group is sterically similar to an isobutyl group but has vastly different electronic properties. Synthesis of bis-trifluoromethyl pepstatin A analogues demonstrated that this substitution can maintain high potency against certain proteases (like Plasmepsin II from Plasmodium falciparum) while significantly reducing activity against others (such as Cathepsin D and E), thereby altering the inhibitor's selectivity profile. nih.gov The synthesis of pepstatin analogues incorporating trifluoromethyl hydroxymethylene isosteres (Tfm-GABOB) has also been reported as a strategy to develop inhibitors against enzymes like HIV-1 protease. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to an inhibitor affect its biological activity. For this compound analogues, these studies have provided critical insights into the requirements for potent and selective enzyme inhibition.
Impact of Structural Variations on Enzyme Binding Affinity
The binding affinity of this compound and its analogues, often quantified by the inhibition constant (Kᵢ), is highly sensitive to structural changes. This compound itself is a high-affinity inhibitor of several retroviral aspartic proteases, with reported Kᵢ values of 13-20 nM for HIV-1 protease and 5 nM for HIV-2 protease. rndsystems.commedchemexpress.comtocris.com
Key SAR findings include:
Peptide Length : Truncating the peptide chain generally reduces binding affinity. For example, while this compound is a potent inhibitor, smaller fragments like N-acetyl-alanyl-statine and N-acetyl-valyl-statine are significantly weaker inhibitors of pepsin, with Kᵢ values in the micromolar range. researchgate.net This indicates that interactions involving the full-length peptide are necessary for tight binding.
P3 Side Chain : The residue at the P3 position (the first valine in this compound) plays a crucial role. Subtle changes to the size and geometry of this side chain can dramatically affect inhibitor potency. nih.govacs.org
Statine Stereochemistry : The specific stereochemistry of the statine residue is critical for inhibition. Changing the chirality of the hydroxyl group from (3S) to (3R) can decrease binding affinity by over 100-fold, highlighting the precise geometric requirements for interaction with the enzyme's active site. nih.gov
Isosteric Replacement : As mentioned, replacing the isobutyl side chain of statine with a trifluoromethyl (Tfm) group selectively impacts inhibitory activity. While the Tfm analogue retained potent, single-digit nanomolar activity against Plasmepsin II, it was markedly less active against Cathepsin D and E. nih.gov
Conformational Constraint : Introducing conformational rigidity through cyclization can lead to highly potent inhibitors. A cyclic analogue formed using a trans-2-butene linker was found to be a potent inhibitor of both pepsin (Kᵢ < 1 nM) and penicillopepsin (Kᵢ = 3.94 nM). nih.gov
The following tables summarize key SAR data for various this compound analogues.
| Inhibitor | Target Enzyme | Kᵢ Value | Reference |
|---|---|---|---|
| This compound | HIV-1 Protease | 13 nM | medchemexpress.com |
| This compound | XMRV Protease | 712 nM | medchemexpress.com |
| N-acetyl-valyl-statine | Porcine Pepsin | 4.8 µM | researchgate.net |
| N-acetyl-alanyl-statine | Porcine Pepsin | 5.65 µM | researchgate.net |
| N-acetylstatine | Porcine Pepsin | 120 µM | researchgate.net |
| Inhibitor Analogue | Structural Modification | Target Enzyme | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|---|
| Pepstatin A | Isobutyl side chain (standard) | Plasmepsin II | 2 nM (IC₅₀) | nih.gov |
| Bis-Tfm Analogue | Trifluoromethyl (Tfm) replacement | Plasmepsin II | 3 nM (IC₅₀) | nih.gov |
| Pepstatin A | Isobutyl side chain (standard) | Cathepsin D | <1 nM (IC₅₀) | nih.gov |
| Bis-Tfm Analogue | Trifluoromethyl (Tfm) replacement | Cathepsin D | 1600 nM (IC₅₀) | nih.gov |
| Cyclic Analogue | trans-2-butene linker | Pepsin | <1 nM (Kᵢ) | nih.gov |
| Cyclic Analogue | trans-2-butene linker | Penicillopepsin | 3.94 nM (Kᵢ) | nih.gov |
Correlation Between Chemical Modifications and Inhibitory Selectivity
The inhibitory profile of this compound, a potent inhibitor of aspartic proteases, is intricately linked to its chemical structure. Modifications to its peptide backbone or the incorporation of non-standard amino acids can dramatically alter its potency and selectivity against different proteases. Research has demonstrated that even minor alterations can shift the inhibitory preference from one enzyme to another, highlighting the delicate balance between the inhibitor's structure and the architecture of the enzyme's active site.
The core of this compound's inhibitory power lies in the unique amino acid, statine ((4S,3S)-4-amino-3-hydroxy-6-methylheptanoic acid). creative-peptides.com The statine residue is considered an analogue of the transition state for catalysis by pepsin and other acid proteases, which is key to its potent inhibitory capability. nih.govnih.gov Systematic modifications of the this compound structure have provided valuable insights into the structure-activity relationships that govern its inhibitory selectivity.
Studies on truncated analogues of pepstatin have shown that even smaller fragments containing statine retain significant inhibitory activity. For instance, N-acetylated derivatives have been synthesized and tested against porcine pepsin, revealing a clear correlation between the peptide chain length and inhibitory strength. nih.govnih.govresearchgate.net
| Compound | Ki (M) vs. Porcine Pepsin |
| N-acetyl-leucine | ~7.2 x 10⁻² |
| N-acetylstatine | 1.2 x 10⁻⁴ |
| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ |
| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ |
| This table presents the inhibitory constants (Ki) of N-acetylated statine derivatives against porcine pepsin, demonstrating the increase in potency with chain elongation. Data sourced from nih.govnih.govresearchgate.net. |
As shown in the table, the addition of amino acid residues to the N-acetylstatine core progressively enhances its inhibitory potency against porcine pepsin. N-acetylstatine is approximately 600 times more potent than its structural analogue N-acetyl-leucine, underscoring the critical role of the statine residue. nih.govnih.gov Extending the peptide chain with valine or alanine (B10760859) further decreases the inhibition constant (Ki), indicating a tighter binding to the enzyme. nih.govnih.gov
The selectivity of this compound and its parent compound, pepstatin A, also varies significantly between different viral proteases. This compound is a substantially more potent inhibitor of HIV-1 protease than pepstatin A. creative-peptides.com Both compounds, however, are weaker inhibitors of xenotropic murine leukemia virus-related virus (XMRV) protease compared to HIV-1 protease. nih.gov The N-terminal acetyl group on this compound plays a crucial role in its interaction with the HIV-1 protease active site. creative-peptides.com
| Inhibitor | Target Protease | Ki (nM) |
| This compound | HIV-1 PR | 13 - 20 |
| This compound | HIV-2 PR | 5 |
| This compound | XMRV PR | 712 |
| Pepstatin A | HIV-1 PR | - |
| Pepstatin A | XMRV PR | - |
| This table compares the inhibitory constants (Ki) of this compound against different retroviral proteases. Data sourced from creative-peptides.comnih.govrndsystems.comtocris.commedchemexpress.com. Note: Ki for Pepstatin A against HIV-1 PR is generally higher than this compound, and both are weak inhibitors of XMRV PR. |
Furthermore, targeted modifications of the pepstatin A structure have been employed to develop selective inhibitors for the secreted aspartic proteinases (Saps) of Candida albicans, a major fungal pathogen. nih.gov By creating libraries of inhibitors with modifications at the P2, P3, or P2' positions, researchers have successfully produced analogues with high inhibitory potency against specific isoenzymes like Sap1, Sap3, Sap5, and Sap6. nih.gov This approach demonstrates that selectivity can be engineered by tailoring the inhibitor's structure to fit the unique substrate-binding pockets of different but related enzymes.
Another strategy to modulate inhibitory selectivity involves introducing conformational constraints into the peptide structure. For example, cyclic analogues of pepstatin have been synthesized by introducing a bis-sulfide bridge between the P1 and P3 side chains. nih.gov This cyclization strategy resulted in potent inhibitors of both porcine pepsin and penicillopepsin. nih.gov An inhibitor featuring a trans-2-butene linker was found to be particularly potent, with a Ki of less than 1 nM against pepsin and 3.94 nM against penicillopepsin, illustrating how restricting the conformational freedom of the inhibitor can enhance its binding affinity and selectivity. nih.gov
Emerging Research Frontiers and Unaddressed Questions in Acetyl Pepstatin Studies
Identification of Undiscovered Aspartic Protease Targets Modulated by Acetyl-pepstatin
While this compound is known to inhibit a range of aspartic proteases, including pepsin, renin, and retroviral proteases, the full spectrum of its targets is likely not yet fully elucidated. creative-peptides.comnih.govnih.gov The family of aspartic proteases is extensive, and knowledge gained from studying well-known members can inform the search for new ones. creative-peptides.com A significant frontier in this compound research is the identification of novel protease targets, particularly in pathogens and disease-related pathways.
Recent research has begun to explore these less-charted territories. For instance, studies have investigated the major aspartyl peptidase 1 (May1) from the pathogenic fungus Cryptococcus neoformans as a potential target. acs.orguochb.cz This secreted protease is a virulence factor, and it was demonstrated that this compound inhibits May1 with a high affinity, suggesting a potential application in developing antifungal therapies. acs.org This discovery highlights the potential for identifying other aspartic proteases in infectious organisms that could be targeted by this compound or its derivatives.
Unaddressed questions in this area primarily revolve around the systematic screening for new targets. What other fungal, parasitic, or bacterial aspartic proteases are inhibited by this compound? Could it serve as a tool compound to probe the function of orphan proteases? Furthermore, while its parent compound, pepstatin, is known to inhibit Alzheimer's gamma-secretase (presenilin), the full inhibitory profile of this compound against the diverse family of human aspartic proteases involved in physiological and pathological processes remains an active area for investigation. ebi.ac.uk
Table 1: Known and Investigated Aspartic Protease Targets of this compound
| Target Protease | Source Organism/Virus | Inhibition Constant (Ki) | Biological Relevance |
|---|---|---|---|
| HIV-1 Protease | Human Immunodeficiency Virus 1 | 20 nM (at pH 4.7) rndsystems.comtocris.comdcchemicals.com | Viral maturation, AIDS therapy target creative-peptides.com |
| HIV-2 Protease | Human Immunodeficiency Virus 2 | 5 nM (at pH 4.7) rndsystems.comtocris.comdcchemicals.com | Viral maturation, AIDS therapy target nih.gov |
| Pepsin | Porcine / Human | 1.2 x 10⁻⁴ M (for N-acetyl-statine) nih.gov | Digestion |
| Cathepsin D | Human | - | Cellular protein turnover, cancer progression nih.gov |
| Renin | Human | - | Blood pressure regulation nih.gov |
| Major Aspartyl Peptidase 1 (May1) | Cryptococcus neoformans | 3.3 ± 0.1 nM acs.org | Fungal virulence, potential antifungal target uochb.cz |
| XMRV Protease | Xenotropic Murine Leukemia Virus-related Virus | Weak inhibitor nih.gov | Retroviral research |
Rational Design of Second-Generation this compound-based Inhibitors with Enhanced Attributes
The development of second-generation inhibitors based on the this compound scaffold is a critical research frontier aimed at overcoming the limitations of the parent molecule. tocris.com While potent, natural peptide inhibitors like pepstatin and its acetylated form often lack target selectivity and suffer from poor bioavailability, hindering their therapeutic development. nih.gov Rational design, leveraging structural biology and computational modeling, seeks to create new analogues with enhanced attributes such as improved potency, greater selectivity for specific protease targets, and better drug-like properties. researchgate.netrsc.org
Research into analogues of the closely related pepstatin A provides a clear blueprint for this endeavor. Scientists have synthesized libraries of inhibitors by modifying the pepstatin structure at various positions (P1, P2, P3) to enhance selectivity for different targets. For example:
Targeting Fungal Proteases: Based on the structure of secreted aspartic proteinases (Saps) from Candida albicans, a major human fungal pathogen, researchers designed and synthesized pepstatin analogues with modified P3, P2, or P2' positions. nih.gov This approach yielded inhibitors with high potency against specific Sap isoenzymes, which are crucial virulence factors. nih.gov
Improving Selectivity for Human Proteases: To develop more selective inhibitors for human Cathepsin D, which is overexpressed in several cancers, analogues of Pepstatin A were synthesized. nih.gov By replacing specific residues with non-canonical amino acids like (R)-α-Trifluoromethyl Alanine (B10760859) (TfmAla) or (R)-Trifluoromethionine (TFM), researchers created a compound with sub-nanomolar IC50 against Cathepsin D and increased selectivity over other proteases like pepsin. nih.gov Molecular docking studies helped rationalize these findings by showing how the modified side chains fit into the enzyme's catalytic pocket. nih.gov
These strategies are directly applicable to this compound. The central questions are how to modify its Ac-Val-Val-Sta-Ala-Sta-OH structure to achieve desired properties. creative-peptides.com Can replacing the statine (B554654) residues or other amino acids lead to inhibitors that are highly selective for a single pathogenic protease while sparing human enzymes? ebi.ac.uk The integration of synthetic chemistry with computational modeling is key to predicting which modifications will enhance binding affinity and selectivity for a target of interest, paving the way for compounds with genuine therapeutic potential. researchgate.netnih.gov
Table 2: Pepstatin Analogue Design Strategies Applicable to this compound
| Design Strategy | Target Enzyme | Desired Enhancement | Example Modification |
|---|---|---|---|
| Residue Replacement | Cathepsin D | Increased selectivity and potency | Replacing P1 residue with (R)-Trifluoromethionine (TFM) nih.gov |
| Positional Modification | Candida albicans Saps | Isoenzyme-specific inhibition | Modifying the P3, P2, or P2' positions of the peptide backbone nih.gov |
| Statine Analogue Substitution | Various Aspartic Proteases | Altered binding mechanism/potency | Replacing statine with 3-methylstatine derivatives nih.gov |
| Non-Canonical Amino Acid Inclusion | Cathepsin D | Improved selectivity | Replacing Valine with non-natural d-Valine nih.gov |
Integration of this compound Research within Systems-Level Proteomics and Interactomics
Modern biological research is increasingly moving towards holistic, systems-level analyses to understand complex cellular processes. mdpi.com The integration of this compound as a chemical probe within the fields of proteomics (the large-scale study of proteins) and interactomics (the study of protein-protein interactions) represents a significant research frontier. creative-peptides.comnih.gov Such approaches can move beyond studying a single enzyme-inhibitor interaction to reveal the system-wide consequences of blocking a class of enzymes.
By treating cells or tissues with this compound, researchers can globally inhibit accessible aspartic proteases. Subsequent quantitative proteomics analysis can then identify changes in the abundance of thousands of proteins. This can uncover previously unknown substrates of aspartic proteases and reveal entire biological pathways that are regulated by proteolytic events. For instance, if a signaling protein's levels increase upon treatment, it may indicate that it is normally degraded by an this compound-sensitive protease. This strategy allows for a broad, unbiased view of an inhibitor's effect on the cellular proteome. frontiersin.org
Similarly, interactomics methods, such as quantitative cross-linking mass spectrometry, can be used to map how protein-protein interaction networks are rewired following aspartic protease inhibition. nih.gov Proteolytic processing can activate, deactivate, or modify proteins, thereby altering their ability to interact with other proteins. By using this compound to block this processing, researchers can capture a snapshot of the "pre-cleavage" interactome, providing powerful insights into how aspartic proteases modulate cellular communication and protein complexes. The key unaddressed question is what global cellular networks are under the control of the "aspartic proteome," a question that this compound is uniquely suited to help answer.
Elucidating the Broader Biological Contexts of Aspartic Protease Inhibition Beyond Direct Proteolysis
The ultimate goal of studying an enzyme inhibitor is to understand its effects in a broader biological context. The inhibition of an aspartic protease is not merely a chemical reaction but an event that can ripple through complex biological systems, influencing health and disease. nih.gov A major frontier is to use this compound to elucidate these larger consequences, moving beyond the direct cleavage of a peptide bond to the resulting physiological or pathological outcomes.
The role of HIV protease inhibitors is a classic example. Inhibiting the HIV protease with compounds like this compound does more than just block proteolysis; it halts the maturation of viral particles, effectively disrupting the entire viral life cycle and serving as a cornerstone of antiviral therapy. creative-peptides.com This illustrates how a single molecular intervention can have a profound organism-level impact.
Future research aims to uncover similar broad contexts for other aspartic proteases. For example:
Infectious Disease: As seen with C. neoformans, inhibiting a secreted protease could disarm a pathogen, reducing its virulence and ability to cause disease. acs.orguochb.cz The broader context here is host-pathogen interaction and immunity.
Cancer Biology: Many cancers overexpress certain proteases like Cathepsin D. nih.gov Inhibition could affect tumor growth, metastasis, and cell death pathways (apoptosis), making these enzymes attractive therapeutic targets.
Cellular Regulation: Proteases are master regulators, controlling everything from cell proliferation to programmed cell death. nih.gov By using this compound as a tool, researchers can ask broader questions: How does the inhibition of intracellular aspartic proteases affect signaling cascades? How does it impact cellular decision-making in response to stress?
Elucidating these contexts requires integrating molecular studies with cell biology, immunology, and physiology. The central unaddressed question is the full extent to which aspartic protease activity shapes the cellular and organismal landscape. This compound remains a vital tool in the quest to answer this question.
Q & A
Q. What is the biochemical mechanism of Acetyl-pepstatin in protease inhibition studies, and how should researchers validate its specificity in experimental setups?
this compound is a competitive inhibitor of aspartic proteases, including HIV-1 and HIV-2 proteases. Its mechanism involves binding to the active site of the enzyme, mimicking the transition state of peptide hydrolysis. To validate specificity:
- Use control experiments with non-target proteases (e.g., serine or cysteine proteases) to confirm selective inhibition.
- Measure inhibition kinetics (e.g., ) at pH 4.7, as activity is pH-dependent .
- Pair with orthogonal methods like mass spectrometry to verify substrate cleavage suppression.
Q. What are the recommended storage conditions and handling protocols for this compound in laboratory settings?
- Storage : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Reconstituted solutions in 50% acetic acid should be aliquoted and stored at -20°C for ≤6 months .
- Handling : Use gloves and avoid inhalation; work in a fume hood due to acetic acid solvent. Centrifuge lyophilized powder before opening to prevent dispersion .
Q. How should researchers prepare this compound stock solutions for in vitro assays?
- Dissolve in 50% (v/v) acetic acid to enhance solubility.
- Calculate concentration using molecular weight (685.9 g/mol) and adjust based on target protease (e.g., 0.15 µg/mL for HIV-1 protease) .
- Validate stock activity via dose-response curves in pilot assays.
Advanced Research Questions
Q. How can researchers optimize this compound concentration in kinetic studies of HIV-1 protease inhibition?
- Conduct preliminary assays to determine under experimental conditions (pH, temperature).
- Use the Cheng-Prusoff equation: , where is substrate concentration.
- Example protocol :
| Parameter | Value |
|---|---|
| (HIV-1) | 20 nM |
| Assay pH | 4.7 |
| Recommended range | 10–100 nM |
Q. What methodological approaches are recommended for reconciling contradictory data on this compound’s inhibitory efficiency across studies?
- Perform a scoping review to categorize variables affecting results (e.g., pH, protease isoforms, assay buffers) .
- Use meta-analysis to quantify effect sizes:
| Study | (µg/mL) | pH | Model |
|---|---|---|---|
| A | 0.15 | 4.7 | Recombinant HIV-1 |
| B | 0.22 | 5.0 | Cell-based assay |
- Validate findings using standardized protocols (e.g., pre-incubation time ≥10 min).
Q. How can this compound be integrated into multi-target inhibition studies while maintaining assay specificity?
- Design a cocktail approach with inhibitors targeting other protease classes (e.g., E-64 for cysteine proteases).
- Use kinetic compartmentalization :
Pre-treat samples with this compound.
Quench non-aspartic protease activity with class-specific inhibitors.
- Validate via Western blotting or activity-based protein profiling .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
